2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline
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Overview
Description
2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
The synthesis of 2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of substituted o-phenylenediamines with trifluoromethyl-containing α-diketones or α-halo-β-dicarbonyl compounds . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired product quality.
Chemical Reactions Analysis
2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline has a wide range of scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an antitumor, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used in the study of various biological pathways and molecular targets, including its role as an inhibitor of specific enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group and the piperidine ring play crucial roles in enhancing the compound’s binding affinity and selectivity towards these targets. The compound can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline can be compared with other quinoxaline derivatives, such as:
3-(Trifluoromethyl)quinoxalin-2(1H)-one: Known for its antitumor and antimicrobial activities.
2-Amino-3-(trifluoromethyl)quinoxaline: Studied for its potential as an anti-inflammatory agent.
3-(4-Hydroxybenzyl)-7-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)quinoxalin-2(1H)-one: Exhibits promising activity against alpha-glucosidase and alpha-amylase.
Properties
IUPAC Name |
quinoxalin-2-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2/c22-21(23,24)15-6-3-9-25-19(15)30-13-14-5-4-10-28(12-14)20(29)18-11-26-16-7-1-2-8-17(16)27-18/h1-3,6-9,11,14H,4-5,10,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOPGRZLAGUYPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)COC4=C(C=CC=N4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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